molecular formula C20H27N10O18P3 B1140832 Diguanosine 5 inverted exclamation marka-triphosphate CAS No. 102783-44-8

Diguanosine 5 inverted exclamation marka-triphosphate

Cat. No.: B1140832
CAS No.: 102783-44-8
M. Wt: 788.41
InChI Key:
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Description

Diguanosine-5’-Triphosphate is a dinucleoside triphosphate, a type of nucleotide where two guanosine molecules are connected via a triphosphate bridge. This compound plays a crucial role in various biological processes, particularly in the synthesis of RNA during transcription. It is also known for its involvement in viral replication and other cellular mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diguanosine-5’-Triphosphate typically involves the coupling of two guanosine monophosphate molecules through a triphosphate linkage. This process can be achieved using chemical or enzymatic methods. One common chemical method involves the use of phosphoramidite chemistry, where guanosine derivatives are activated and then coupled in the presence of a condensing agent such as tetrazole .

Industrial Production Methods

Industrial production of Diguanosine-5’-Triphosphate often employs large-scale enzymatic synthesis due to its efficiency and specificity. Enzymes such as nucleoside diphosphate kinases are used to catalyze the transfer of phosphate groups, facilitating the formation of the triphosphate linkage. This method is preferred for its high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diguanosine-5’-Triphosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, Diguanosine-5’-Triphosphate is used as a model compound to study nucleotide interactions and the mechanisms of nucleotide polymerization. It is also employed in the synthesis of modified nucleotides for various applications .

Biology

In biological research, Diguanosine-5’-Triphosphate is crucial for studying RNA synthesis and function. It serves as a substrate for RNA polymerases and is involved in the regulation of gene expression .

Medicine

In medicine, this compound is explored for its potential antiviral properties. It can inhibit viral replication by interfering with the synthesis of viral RNA, making it a candidate for antiviral drug development .

Industry

Industrially, Diguanosine-5’-Triphosphate is used in the production of RNA-based therapeutics and diagnostics. Its role in RNA synthesis makes it valuable for the development of RNA vaccines and other RNA-based technologies .

Mechanism of Action

Diguanosine-5’-Triphosphate exerts its effects primarily through its role in RNA synthesis. It acts as a substrate for RNA polymerases, facilitating the addition of guanosine residues to the growing RNA chain. This process is essential for the transcription of genetic information from DNA to RNA .

At the molecular level, Diguanosine-5’-Triphosphate interacts with the active site of RNA polymerases, where it undergoes a series of conformational changes that enable the formation of phosphodiester bonds between nucleotides. This interaction is crucial for the elongation of the RNA strand .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diguanosine-5’-Triphosphate is unique due to its dinucleoside structure, which allows it to participate in specific biological processes that single nucleotides cannot. Its ability to act as a substrate for RNA polymerases and its involvement in viral replication highlight its distinct functional roles .

Properties

IUPAC Name

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXYAFFKOSNMEB-MHARETSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N10O18P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701155588
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

788.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6674-45-9
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6674-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diguanosine triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701155588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diguanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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